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Compound of Interest

Compound Name: WU-07047

Cat. No.: B15575438 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
WU-07047 is a synthetic small molecule that has garnered interest in the field of cell signaling

as a selective inhibitor of Gαq/11 proteins. It is a simplified analog of the natural product YM-

254890, which is a potent and specific inhibitor of the Gq subfamily of G proteins.[1][2][3] The

development of WU-07047 was aimed at creating a more synthetically accessible probe to

study the physiological and pathological roles of Gαq/11 signaling.[1] Gαq/11 proteins are

critical transducers of signals from G protein-coupled receptors (GPCRs) to intracellular

effectors, playing a key role in numerous cellular processes. Their aberrant activation is

implicated in various diseases, making them attractive therapeutic targets.

Chemical and Physical Properties
The following table summarizes the known chemical and physical properties of WU-07047.
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Property Value Reference

CAS Number 1702378-78-6 N/A

Molecular Formula C38H56N4O11 N/A

Molecular Weight 744.87 g/mol N/A

Appearance White to off-white solid N/A

Solubility Soluble in DMSO N/A

Storage Store at -20°C for long-term N/A

Mechanism of Action
WU-07047 functions as a selective inhibitor of the Gαq and Gα11 subunits of heterotrimeric G

proteins. The Gαq/11 signaling cascade is initiated by the activation of a GPCR, which

catalyzes the exchange of GDP for GTP on the Gαq/11 subunit. This activation causes the

dissociation of the Gα subunit from the Gβγ dimer, allowing both to interact with downstream

effectors.

The primary effector of Gαq/11 is phospholipase C-β (PLCβ), which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic

reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with elevated

Ca2+, activates protein kinase C (PKC). These events trigger a cascade of downstream

signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which

ultimately regulate cellular processes such as proliferation, differentiation, and contraction.

WU-07047, like its parent compound YM-254890, is thought to bind to a hydrophobic pocket on

the Gαq/11 subunit, stabilizing the GDP-bound inactive state and thereby preventing its

activation by GPCRs.
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Caption: Gαq/11 signaling pathway and inhibition by WU-07047.

Biological Activity
Initial biochemical assays have confirmed that WU-07047 inhibits Gαq-mediated signaling.

However, it is reported to be less potent than its parent compound, YM-254890.[1][3] A specific

IC50 value for the inhibition of Gαq by WU-07047 has not been reported in the peer-reviewed

literature.

The table below summarizes the available biological activity data for WU-07047.

Assay Target Result Reference

Gαq Activity Assay Gαq Inhibition observed [1][3]

L-type Ca2+ Channel

Current Recording

Vascular Smooth

Muscle Cells

Blockade of whole-cell

L-type Ca2+ channel

current at 50 μM

[4]

IC50 (Gαq inhibition) Gαq Not Reported N/A

Experimental Protocols
Synthesis of WU-07047
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The synthesis of WU-07047 is described as a convergent synthesis with a reported overall

yield of 6.4% over a longest linear sequence of 10 steps.[1] While the full detailed protocol is

found in the supporting information of the primary publication, the following represents a

generalized workflow based on the available literature. The synthesis involves the preparation

of key fragments followed by their assembly and subsequent cyclization.

Fragment Synthesis

Fragment Assembly and Cyclization

Final Product

Protected Amino Acid
Fragment A

Peptide Coupling
(A + B)

Di-peptide
Fragment B

Hydroxy Acid
Fragment C

Esterification
(AB + C)
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Final Deprotection

Macrolactamization

WU-07047

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15575438?utm_src=pdf-body
https://openscholarship.wustl.edu/art_sci_etds/888/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Convergent synthesis workflow for WU-07047.

Representative Protocol:

Fragment Synthesis: Synthesize the three key fragments: a protected amino acid derivative

(Fragment A), a di-peptide unit (Fragment B), and a hydroxy acid component (Fragment C)

through standard solution-phase peptide and organic synthesis techniques.

Fragment Coupling: Couple Fragment A and Fragment B using a suitable peptide coupling

reagent (e.g., HATU, HOBt).

Deprotection: Selectively remove the protecting group from the coupled fragment to allow for

the next coupling step.

Esterification: Couple the resulting di-peptide with the hydroxy acid Fragment C via an

esterification reaction (e.g., using DCC/DMAP).

Final Deprotection: Remove all remaining protecting groups to yield the linear precursor.

Macrolactamization: Perform an intramolecular cyclization under high-dilution conditions

using a macrolactamization reagent to form the final cyclic product, WU-07047.

Purification: Purify the final compound using column chromatography or preparative HPLC.

Gαq Activity Assay (Inositol Phosphate Accumulation
Assay)
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream

metabolite of IP3, as an indicator of Gαq activation.
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Caption: Workflow for an inositol phosphate (IP1) accumulation assay.
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Protocol:

Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently

expressing a Gq-coupled receptor of interest in a 96-well plate.

Pre-incubation: Remove the culture medium and pre-incubate the cells with varying

concentrations of WU-07047 or vehicle control in a stimulation buffer for a defined period

(e.g., 30 minutes) at 37°C.

Stimulation: Add the agonist for the Gq-coupled receptor along with lithium chloride (LiCl) to

inhibit the degradation of IP1. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

Cell Lysis: Lyse the cells according to the manufacturer's protocol of the IP-One HTRF assay

kit.

Detection: Add the HTRF reagents (IP1-d2 conjugate and anti-IP1 cryptate-labeled antibody)

to the cell lysate and incubate at room temperature to allow for competitive binding.

Readout: Measure the HTRF signal on a compatible plate reader. The signal is inversely

proportional to the concentration of IP1 in the sample.

Data Analysis: Generate a standard curve using known concentrations of IP1. Calculate the

concentration of IP1 in the samples and plot the agonist response in the presence of different

concentrations of WU-07047 to determine the IC50 value.

Cell Proliferation Assay
This assay assesses the effect of WU-07047 on the proliferation of cancer cell lines with

activating mutations in GNAQ or GNA11, such as certain uveal melanoma cell lines.
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Caption: Workflow for a cell proliferation assay.
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Protocol:

Cell Seeding: Seed a uveal melanoma cell line harboring a GNAQ or GNA11 mutation (e.g.,

OMM2.3, 92.1) in a 96-well plate at an appropriate density and allow them to attach

overnight.

Treatment: Replace the medium with fresh medium containing various concentrations of

WU-07047 or a vehicle control.

Incubation: Incubate the cells for a period of 24 to 72 hours at 37°C in a humidified incubator

with 5% CO2.

Viability Assessment: Add a cell viability reagent such as MTT or a luminescent-based

reagent (e.g., CellTiter-Glo®).

Incubation with Reagent: Incubate the plate for the time recommended by the reagent

manufacturer to allow for color development or signal generation.

Readout: Measure the absorbance or luminescence using a plate reader.

Data Analysis: Normalize the data to the vehicle-treated control cells to determine the

percentage of cell viability. Plot the percent viability against the concentration of WU-07047
to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion
WU-07047 is a valuable research tool for investigating the roles of Gαq/11 signaling. As a

synthetically accessible analog of YM-254890, it provides a means to probe Gαq/11-dependent

pathways in various cellular and physiological contexts. While it is established as a Gαq

inhibitor, further characterization, including the determination of its precise potency (IC50) and

pharmacokinetic profile, would greatly enhance its utility as a chemical probe for in vivo studies.

The experimental protocols provided herein offer a framework for the further investigation and

application of this compound in G protein research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://openscholarship.wustl.edu/art_sci_etds/888/
https://openscholarship.wustl.edu/art_sci_etds/888/
https://pubmed.ncbi.nlm.nih.gov/25875152/
https://pubmed.ncbi.nlm.nih.gov/25875152/
https://profiles.wustl.edu/en/publications/toward-the-selective-inhibition-of-g-proteins-total-synthesis-of-/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6417918/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6417918/
https://www.benchchem.com/product/b15575438#information-and-data-associated-with-cas-number-1702378-78-6
https://www.benchchem.com/product/b15575438#information-and-data-associated-with-cas-number-1702378-78-6
https://www.benchchem.com/product/b15575438#information-and-data-associated-with-cas-number-1702378-78-6
https://www.benchchem.com/product/b15575438#information-and-data-associated-with-cas-number-1702378-78-6
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15575438?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

